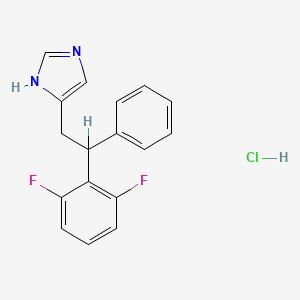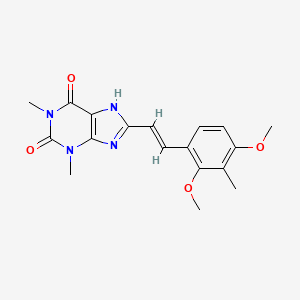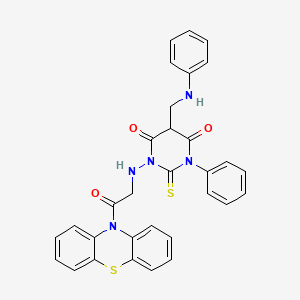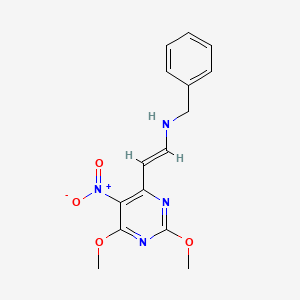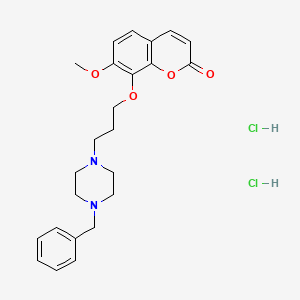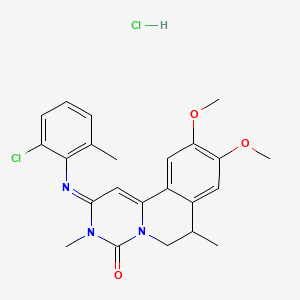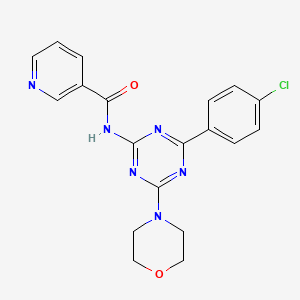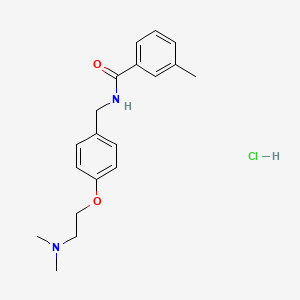
Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-methyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-methyl-, monohydrochloride is a chemical compound with a complex structure that includes a benzamide core, a dimethylaminoethoxy group, and a methyl group. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-methyl-, monohydrochloride typically involves multiple steps. One common method starts with the reaction of 4-(2-(dimethylamino)ethoxy)benzyl chloride with 3-methylbenzamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product. The compound is then isolated and purified using techniques such as distillation, crystallization, and filtration.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-methyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the dimethylaminoethoxy group can be replaced by other nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Thiol or amine derivatives.
Aplicaciones Científicas De Investigación
Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-methyl-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-methyl-, monohydrochloride involves its interaction with specific molecular targets. The dimethylaminoethoxy group allows the compound to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Trimethobenzamide: Similar structure but with additional methoxy groups.
N-(2-Hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial activity.
Uniqueness
Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-methyl-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound.
Propiedades
Número CAS |
122892-76-6 |
|---|---|
Fórmula molecular |
C19H25ClN2O2 |
Peso molecular |
348.9 g/mol |
Nombre IUPAC |
N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3-methylbenzamide;hydrochloride |
InChI |
InChI=1S/C19H24N2O2.ClH/c1-15-5-4-6-17(13-15)19(22)20-14-16-7-9-18(10-8-16)23-12-11-21(2)3;/h4-10,13H,11-12,14H2,1-3H3,(H,20,22);1H |
Clave InChI |
JCJZPUKONBTNLS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)OCCN(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



